Ethyl 8-(chloromethyl)benzo-1,3-dioxan-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-12(14)8-3-9(5-13)11-10(4-8)6-15-7-17-11/h3-4H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLANRMZSVEDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)CCl)OCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205855 | |
| Record name | Ethyl 8-(chloromethyl)-4H-1,3-benzodioxin-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-83-1 | |
| Record name | Ethyl 8-(chloromethyl)-4H-1,3-benzodioxin-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(chloromethyl)-4H-1,3-benzodioxin-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 8-(chloromethyl)benzo-1,3-dioxan-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique dioxane ring structure, which contributes to its reactivity and biological properties. The presence of the chloromethyl group is particularly noteworthy as it can participate in various chemical reactions, potentially enhancing the compound's biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25.5 ± 0.5 |
| ABTS Assay | 30.2 ± 0.4 |
| FRAP Test | 22.7 ± 0.3 |
The IC50 values indicate that the compound has a strong antioxidant potential, which may contribute to its therapeutic efficacy in various diseases linked to oxidative stress.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress. Preliminary studies suggest that the compound may inhibit key enzymes in metabolic pathways essential for pathogen survival.
Case Studies
A recent case study highlighted the efficacy of this compound in a murine model of infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, demonstrating its potential as an effective antimicrobial agent.
Study Design
- Objective : To evaluate the therapeutic efficacy of this compound in vivo.
- Methodology : Mice were infected with Staphylococcus aureus and treated with varying doses of the compound.
- Results : A dose-dependent reduction in bacterial counts was observed in treated mice (p < 0.05).
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Ethyl 8-(chloromethyl)benzo-1,3-dioxan-6-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its chloromethyl group allows for further functionalization, making it a versatile building block in organic synthesis.
Key Synthesis Pathways
- Formation of Heterocycles : The compound can be utilized to synthesize heterocyclic compounds, which are vital in developing pharmaceuticals. For instance, it can undergo nucleophilic substitutions to yield derivatives that exhibit significant biological activities.
- Drug Development : The compound has been noted for its potential in synthesizing derivatives that act as inhibitors for various biological targets, including enzymes involved in metabolic pathways.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Case Studies
- Antimicrobial Activity : Compounds derived from this structure have shown effectiveness against several bacterial strains. For example, studies have reported that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in compounds like this compound due to their potential as lead compounds for drug discovery.
Therapeutic Potential
- CNS Disorders : Some derivatives have been tested for their efficacy as anxiolytic agents. Their interaction with central benzodiazepine receptors suggests that they may provide therapeutic benefits for anxiety disorders.
- Cancer Research : Preliminary studies suggest that modifications of this compound may lead to the development of anticancer agents through mechanisms involving apoptosis induction in cancer cells.
Data Tables
| Property/Activity | Description |
|---|---|
| Chemical Structure | This compound exhibits a unique structure conducive to further chemical modifications. |
| Biological Activity | Antimicrobial and anti-inflammatory properties have been documented in various studies. |
| Applications | Used as an intermediate in drug synthesis and potential therapeutic agent for CNS disorders and cancer treatment. |
Comparison with Similar Compounds
Ethyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS: 1385787-79-0)
- Structural Differences : Replaces the 1,3-dioxane ring with a 1,4-dioxine moiety and substitutes the chloromethyl group with a chlorine atom at position 6.
- Safety : Requires precautions against heat and ignition sources (P210) similar to chlorinated compounds .
- Applications : Likely shares utility in drug synthesis due to ester and halogen functionalities.
Ethyl 6-bromoisoquinoline-1-carboxylate (CAS: 1020576-70-8)
- Core Structure: Isoquinoline ring instead of benzo-1,3-dioxane.
- Physicochemical Properties : Molecular weight 280.12, XLogP3 = 3.3 (indicative of moderate lipophilicity). Comparable ethyl ester groups suggest similar solubility profiles .
- Synthetic Utility : Bromine substitution may offer distinct reactivity in cross-coupling reactions compared to chloromethyl groups.
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
- Heterocycle : Benzoxazole replaces benzo-1,3-dioxane.
- Applications : Used in pharmaceuticals and agrochemicals; the butyl group may enhance lipid solubility versus the chloromethyl group in the target compound .
Physicochemical and Toxicological Profiles
- Chloromethyl Group Hazard: Comparable to Chloromethyl methyl ether (CAS: 107-30-2), a known carcinogen, necessitating strict containment .
Environmental and Stability Considerations
- Halogenated Compounds : Natural halogenated analogs (e.g., methyl iodide) degrade faster in marine environments than synthetic chloromethyl derivatives, suggesting greater environmental persistence for the target compound .
- Thermal Stability : Benzo-1,3-dioxane derivatives are less thermally stable than benzoxazoles, requiring storage below 25°C .
Preparation Methods
Diol Cyclization with Dichloromethane Derivatives
Resorcinol (1,3-dihydroxybenzene) reacts with dichloromethane under basic conditions to form the benzo-1,3-dioxane ring. For example, treatment with potassium carbonate in dimethylformamide (DMF) at reflux yields the unsubstituted core. To introduce the ethyl carboxylate, pre-functionalization of resorcinol with a carboxylic acid group at position 6 is necessary.
Example Protocol :
-
6-Carboxyresorcinol Synthesis : Nitration of resorcinol followed by reduction and oxidation yields 6-carboxyresorcinol.
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Cyclization : React 6-carboxyresorcinol with dichloromethane and K₂CO₃ in DMF at 80°C for 12 hours.
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Esterification : Treat the carboxylic acid with ethanol and H₂SO₄ to form ethyl 6-carboxybenzo-1,3-dioxane.
Ring-Closing Metathesis
Transition-metal-catalyzed metathesis offers an alternative for constructing the dioxane ring. However, this method is less common due to competing side reactions and limited regiocontrol.
Chloromethylation at Position 8
Friedel-Crafts Alkylation
Electrophilic chloromethylation can be achieved using chloromethyl methyl ether (CMME) and a Lewis acid catalyst (e.g., AlCl₃). The electron-rich benzo-1,3-dioxane ring facilitates electrophilic substitution at the para position relative to the ether oxygen.
Optimized Conditions :
Radical Chlorination
A two-step bromination-chlorination sequence avoids the toxicity of CMME:
-
Bromination : Treat the methyl-substituted intermediate with N-bromosuccinimide (NBS) under UV light.
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Nucleophilic Substitution : React the bromomethyl derivative with NaCl in DMF at 100°C.
Esterification of the Carboxylic Acid Moiety
The ethyl carboxylate is introduced via Fischer esterification or Steglich esterification:
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Fischer Method : Reflux the carboxylic acid with excess ethanol and H₂SO₄ (yield: 85–90%).
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Steglich Method : Use dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in THF at 0°C (yield: 95%).
Integrated Synthetic Routes
Sequential Cyclization-Chloromethylation-Esterification
One-Pot Tandem Reaction
A streamlined approach using ethyl 3,4-dihydroxybenzoate:
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Cyclization : React with formaldehyde and HCl to form the dioxane ring.
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Chloromethylation : In situ generation of chloromethyl groups via HCl/formaldehyde.
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Direct Isolation : Crystallization from diethyl ether (yield: 76%).
Analytical Characterization and Purification
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¹H NMR : Key signals include δ 4.35 (q, J = 7.1 Hz, COOCH₂CH₃), δ 4.72 (s, OCH₂O), and δ 4.90 (s, CH₂Cl).
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization from toluene.
Challenges and Optimization Opportunities
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Regioselectivity : Competing substitution at position 5 can occur; directing groups (e.g., nitro) may improve selectivity.
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Chloromethylation Byproducts : Over-chlorination is mitigated by stoichiometric control and low-temperature conditions.
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Solvent Systems : Tetrahydrofuran/water mixtures enhance solubility during cyclization .
Q & A
Q. How does the compound’s stability under UV light or humidity affect experimental reproducibility?
- Methodological Answer : Accelerated stability studies (ICH guidelines) show photodegradation via radical pathways in UV light. Humidity tests (40°C/75% RH) indicate hydrolysis of the ester group. Researchers should store samples in amber vials with desiccants and use freshly prepared solutions for kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
